

Application Note: Quantitative Analysis of 3-Hydroxy Carvedilol-d5

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Compound Focus: 3-Hydroxy Carvedilol-d5

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Primary Application: 3-Hydroxy Carvedilol-d5 is a deuterium-labeled analog of the active metabolite 3-Hydroxy Carvedilol. Its primary application is as an **Internal Standard (ISTD)** in quantitative bioanalysis using LC-MS/MS to minimize technical variability and improve data accuracy [1] [2].

Key Utilities:

- **Tracer for Drug Development:** Used as a tracer during the drug development process [1].
- **Internal Standard for Quantitation:** Serves as an ISTD for the quantitative analysis of its unlabeled counterpart in various biological matrices like plasma and dried blood spots (DBS) via LC-MS/MS, GC-MS, or NMR [1] [2].

Detailed LC-MS/MS Protocol for Quantification

The following protocol is adapted from a validated multiplex LC-MS/MS assay for carvedilol and other cardiovascular drugs in Dried Blood Spots (DBS) [2]. Using **3-Hydroxy Carvedilol-d5** as the internal standard for the metabolite ensures precise quantification.

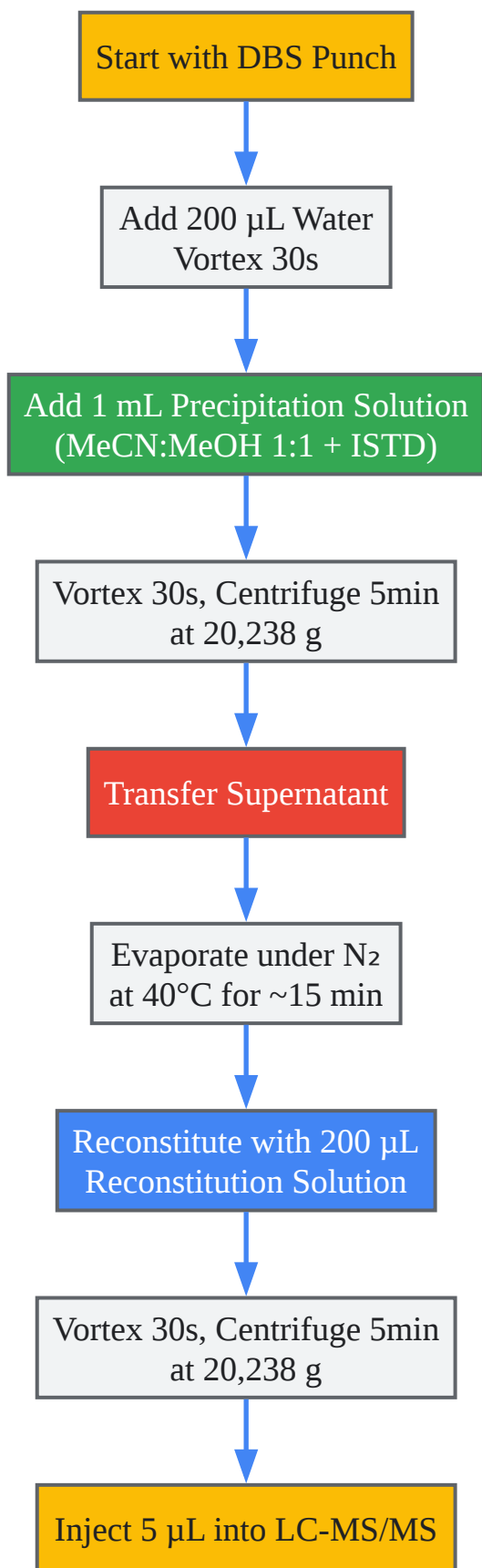
Materials and Reagents

- **Analyte of Interest:** 3-Hydroxy Carvedilol (unlabeled).
- **Internal Standard:** **3-Hydroxy Carvedilol-d5** [1].
- **Solvents:** Methanol and Acetonitrile (LC-MS grade), Formic Acid.

- **Water:** Deionized and purified.
- **Blood Collection:** Whatman 903 Protein Saver Cards for DBS sampling [2].
- **Equipment:** LC-MS/MS system, vortex mixer, centrifuge, nitrogen evaporator.

Sample Preparation and Extraction Workflow

The sample preparation involves a multi-step process to extract the analyte and internal standard from the DBS matrix. The following diagram illustrates this workflow:



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Key Steps Explained:

- **DBS Punch:** A 12 mm disc is punched from the DBS card and transferred to a microcentrifuge tube [2].
- **Hydration and Precipitation:** The disc is hydrated with water, then proteins are precipitated with an organic solvent mixture (methanol:acetonitrile, 1:1 v/v) containing the internal standard, **3-Hydroxy Carvedilol-d5** [2].
- **Concentration and Reconstitution:** The supernatant is evaporated to dryness under a gentle nitrogen stream. The dried residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol:water:formic acid 40:60:0.2) [2].

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions [2] [3]

- **Analytical Column:** C18 column (e.g., Alltech Prevail C18, 5 μ m, 150 x 4.6 mm).
- **Mobile Phase:** Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate, pH 3.0) and an organic solvent (acetonitrile or methanol).
- **Flow Rate:** ~0.4 - 1.0 mL/min.
- **Injection Volume:** 5 μ L.
- **Run Time:** Approximately 3.5 - 5 minutes.

Mass Spectrometry (MS) Conditions [3]

- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions:** While the specific MRM transition for **3-Hydroxy Carvedilol-d5** requires experimental determination, the transition for the unlabeled parent drug, carvedilol, is m/z 407.10 \rightarrow 100.10 [3]. The transition for another major metabolite, 4'-Hydroxyphenyl carvedilol, is m/z 423.10 \rightarrow 222.00 [3].

Data Quantification

- **Calibration Curve:** A calibration curve is constructed by spiking known concentrations of unlabeled 3-Hydroxy Carvedilol into the control matrix. A fixed amount of **3-Hydroxy Carvedilol-d5** ISTD is added to all calibration standards, quality control (QC) samples, and unknown samples [2] [3].

- **Calculation:** The peak area ratio (Analyte / ISTD) is calculated for each sample. The concentration of the analyte in unknown samples is determined by interpolating from the calibration curve [2].

Method Validation Summary

A validated bioanalytical method must meet predefined criteria for reliability. The table below outlines key parameters based on FDA and EMA guidelines [2] [3].

Validation Parameter	Acceptance Criteria	Experimental Details
Linearity & Range	Correlation coefficient (r^2) >0.99 [4]	Calibration curve over concentration range (e.g., 0.05-50 ng/mL for carvedilol) [3].
Precision	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ)	Assessed by replicate analysis of QC samples (Low, Medium, High) [3].
Accuracy	Mean bias within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	Determined by comparing measured concentration to nominal value of QC samples [3].
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 5 [2]	Lowest calibrator with precision and accuracy within $\pm 20\%$ [3].
Recovery & Matrix Effect	Consistent and reproducible recovery for analyte and ISTD	Evaluated by comparing peak areas from extracted samples with post-extraction spiked samples [2].
Stability	Deviation within $\pm 15\%$ of nominal concentration	Tested under various conditions (bench-top, processed sample, long-term storage) [2].

Critical Experimental Considerations

- **Stable Isotope Integrity:** Ensure that the deuterium label in **3-Hydroxy Carvedilol-d5** is stable throughout the sample preparation and analysis process to prevent hydrogen-deuterium exchange that could affect quantification accuracy [1].

- **Matrix Effects:** Quantify and mitigate matrix effects by performing post-column infusion experiments. Using a stable isotope-labeled ISTD like **3-Hydroxy Carvedilol-d5** is the most effective strategy to compensate for these effects in mass spectrometry [2].
- **Chromatographic Separation:** Verify that the LC method adequately separates 3-Hydroxy Carvedilol and its -d5 analog from other metabolites (e.g., 4'-Hydroxyphenyl carvedilol) and the parent drug (carvedilol) to avoid ion suppression and cross-talk [3] [5].

Conclusion

Using **3-Hydroxy Carvedilol-d5** as an internal standard in a validated LC-MS/MS method provides a robust framework for the precise and accurate quantification of the 3-Hydroxy Carvedilol metabolite in complex biological matrices. This protocol supports critical activities in drug development and therapeutic drug monitoring.

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